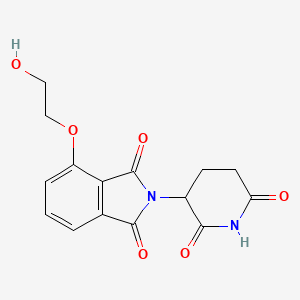
Thalidomide-O-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its anti-inflammatory and anti-cancer properties . The addition of polyethylene glycol (PEG) to thalidomide enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG1-OH involves the conjugation of thalidomide with a PEG moiety. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with the thalidomide molecule under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide or PEG moieties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced biological activities .
Applications De Recherche Scientifique
Thalidomide-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular proteins.
Medicine: Explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties. .
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG1-OH involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of specific proteins, leading to its anti-inflammatory and anti-cancer effects. The PEG moiety enhances the compound’s pharmacokinetic properties, allowing for better distribution and prolonged activity in the body .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-PEG1-OH stands out due to its PEGylation, which significantly improves its solubility and bioavailability compared to its parent compound and other derivatives. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug delivery and therapeutic efficacy .
Propriétés
Formule moléculaire |
C15H14N2O6 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
Clé InChI |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


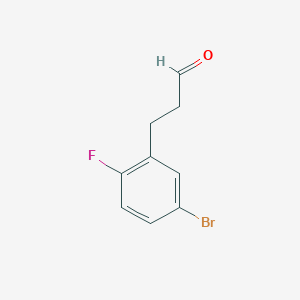

![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
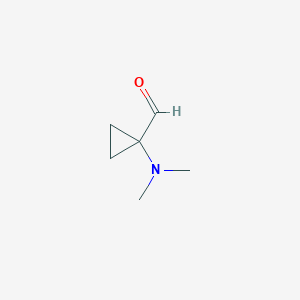
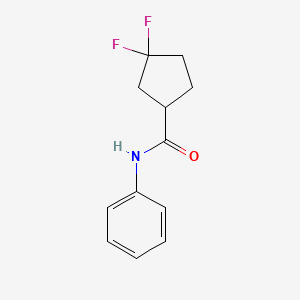
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
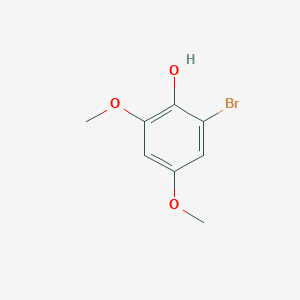
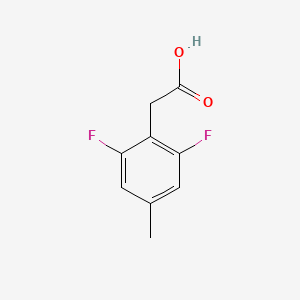
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

